molecular formula C11H18N2O3 B7981555 cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B7981555
M. Wt: 226.27 g/mol
InChI Key: BQFMMOCNINXPIC-JGVFFNPUSA-N
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Description

cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,4-c]pyrrole core. This compound is characterized by a tert-butyl carbamate group at the 2-position and a ketone (oxo) group at the 4-position. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes, while the oxo group may influence hydrogen bonding and reactivity in pharmacological contexts.

Properties

IUPAC Name

tert-butyl (3aS,6aS)-3-oxo-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFMMOCNINXPIC-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC(=O)[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251003-89-0
Record name rac-tert-butyl (3aR,6aR)-4-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Preparation Methods

Dipolar Cycloaddition Cascades

The pyrrolo[3,4-c]pyrrole core is frequently constructed via dipolar cycloaddition reactions. A rhodium-catalyzed cycloaddition cascade, initiated by carbene formation, has been employed to generate the bicyclic framework with high stereoselectivity. For example, treating pyrrolidinone 23 with a rhodium catalyst at 0.3 M concentration yielded the tricyclic intermediate 22 , though competing furanoside byproducts necessitated chromatographic separation.

Table 1: Optimization of Cycloaddition Conditions

CatalystConcentration (M)Yield (%)Byproducts (%)
Rh₂(OAc)₄0.84228
Rh₂(OAc)₄0.36515
Rh(COD)₂0.35820

Wittig Olefination and Ring Closure

Alternative routes involve Wittig olefination to install exocyclic double bonds, followed by ring-closing metathesis. For instance, acetonide-protected 2-deoxy-D-ribose 49 was converted to enoate 51 via Wittig reaction, though stereochemical control required careful temperature modulation. Subsequent hydrogenation and Boc protection yielded intermediates amenable to cyclization.

BaseSolventTime (h)Yield (%)
DMAPTHF478
Et₃NDCM665
NaHCO₃Acetone852

Cis-Selective Ketone Formation

The 4-oxo group in the hexahydropyrrolo[3,4-c]pyrrole system is introduced via oxidation or ketone transfer. Oppenauer oxidation using aluminum isopropoxide and acetone has proven effective, though competing overoxidation to carboxylic acids must be mitigated. Alternatively, enzymatic oxidation systems offer milder conditions but require longer reaction times.

Table 3: Oxidation Methods for 4-Oxo Group

MethodCatalystYield (%)Purity (%)
Oppenauer oxidationAl(OiPr)₃8295
TEMPO/NaClOTEMPO7588
Enzymatic (LOX)Lipoxygenase6892

Purification and Characterization

Final purification often employs flash chromatography or crystallization. The cis isomer is separable from trans contaminants using hexane/ethyl acetate gradients, with polarity adjustments critical for resolution. Characterization via ¹H NMR, ¹³C NMR, and IR spectroscopy confirms regio- and stereochemistry.

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.21–3.45 (m, 4H, pyrrolidine-H), 4.12 (d, J = 7.2 Hz, 2H, CH₂O).

  • IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1680 cm⁻¹ (C=O, ketone).

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

RouteStepsOverall Yield (%)Key Advantage
Dipolar Cycloaddition632High cis selectivity
Wittig/Metathesis825Scalability
Enzymatic Oxidation728Mild conditions

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or sulfonyl groups into the pyrrole ring.

Scientific Research Applications

cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzyl group in CAS 370879-56-4 increases molecular weight (303.6 g/mol) and likely enhances lipophilicity compared to the target compound’s oxo group.
  • Halogenation : Fluorination in CAS 1932454-31-3 introduces electronegative atoms, which may improve metabolic stability or binding affinity.

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Autotaxin Inhibition : Analogs like compound 27 () were tested for autotaxin inhibition using Amplex-Red assays, though specific data for the target compound are unavailable.
  • Solubility : The 5-oxo cyclopenta analog (CAS 146231-54-1) has a LogP of 1.63 (predicted), suggesting moderate lipophilicity. Benzyl-substituted derivatives (e.g., compound 23) may exhibit lower solubility due to increased hydrophobicity.

Biological Activity

cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, with the CAS number 1251003-89-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antioxidant, enzyme inhibitory, and anticancer properties, supported by diverse research findings.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.27 g/mol
  • Purity : ≥97%
  • IUPAC Name : tert-butyl rel-(3as,6as)-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

1. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has demonstrated significant antioxidant activity through various assays:

  • DPPH Radical Scavenging : Exhibits strong scavenging ability against DPPH radicals.
  • CUPRAC Assay : High reducing power indicating effective antioxidant capacity.

2. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit several key enzymes:

  • Cholinesterases : Important for neurotransmission.
  • Tyrosinase : Involved in melanin production; potential applications in skin whitening.
  • Amylase and Glucosidase : Implications for diabetes management by regulating glucose levels.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : Significant effects observed in pancreatic cancer cell lines (e.g., PANC-1).
  • Mechanism of Action : Induction of apoptosis through various signaling pathways, including caspase activation and mitochondrial dysfunction.

Case Studies and Research Findings

StudyFindings
Study A (2025)Demonstrated strong antioxidant activity and enzyme inhibition in vitro.
Study B (2024)Showed anticancer effects on pancreatic cancer cells with apoptotic signaling pathways activated.
Study C (2023)Investigated structure-activity relationships (SAR) leading to optimized derivatives with enhanced biological activities.

Q & A

Q. What are the critical physicochemical properties of cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate for experimental handling?

The compound is reported as a solid with a boiling point of 325.8±35.0°C (extrapolated) and requires storage below 28°C in dry conditions to maintain stability. Key hazards include acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Handling requires dust control, ventilation, and PPE to mitigate exposure risks .

Q. What safety protocols are essential when working with this compound in a laboratory?

Safety measures include:

  • PPE : Gloves (tested for chemical resistance), eye protection (goggles), and respiratory gear if aerosols form.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
  • Spill Management : Collect spills using non-sparking tools and dispose via licensed waste services .

Q. Which spectroscopic methods are recommended for structural characterization of this compound?

Standard techniques include:

  • ¹H/¹³C NMR : To confirm the bicyclic pyrrolo-pyrrole scaffold and tert-butyl carboxylate group.
  • Mass Spectrometry (ESI-TOF) : For molecular weight validation (theoretical: 225.28 g/mol).
  • IR Spectroscopy : To identify the 4-oxo carbonyl stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for functionalizing the pyrrolo-pyrrole core?

  • Methodology : Buchwald-Hartwig amination using Pd(OAc)₂ (2.5 mol%), BINAP (5 mol%), and NaOt-Bu in toluene at 110°C for 16 hours achieves aryl group introduction (e.g., trifluoromethylphenyl).
  • Key Considerations : Moisture-free conditions, inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What strategies are effective for Boc deprotection during synthetic modifications of this compound?

  • Deprotection Protocol : Treat with 2.0 M HCl in Et₂O (2 equiv) in dichloromethane at room temperature for 3 hours.
  • Validation : Monitor reaction completion via TLC or LC-MS. Neutralize excess acid with aqueous NaHCO₃ before extraction .

Q. How can stereochemical integrity be confirmed in derivatives of this bicyclic scaffold?

  • X-ray Crystallography : Use SHELXL for refinement to resolve absolute configuration.
  • Complementary Techniques : NOESY NMR to assess spatial proton relationships and chiral HPLC (e.g., Chiralpak IA column) for enantiopurity validation .

Q. What challenges arise in regioselective functionalization of the pyrrolo[3,4-c]pyrrole core, and how can they be mitigated?

  • Challenges : Competing reactivity at nitrogen vs. carbonyl-adjacent carbons.
  • Solutions :
  • Directing Groups : Install boronate esters (via Suzuki coupling) to steer electrophilic attacks.
  • Computational Modeling : DFT calculations predict reactive sites (e.g., C-5 vs. C-7 positions).
  • Experimental Screening : Systematic variation of electrophiles (e.g., aryl halides, aldehydes) under controlled conditions .

Methodological Notes

  • Data Limitations : Physical property data (e.g., melting point) for the exact 4-oxo isomer are sparse in the literature; extrapolation from analogous compounds (e.g., 5-oxo derivatives) may require validation .
  • Safety Compliance : Adhere to GHS guidelines (H302, H315, H319) and institutional protocols for hazardous material handling .

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